

# physical and chemical properties of 5-(4-Bromophenyl)thiophene-2-carboxylic acid

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## Compound of Interest

Compound Name: 5-(4-Bromophenyl)thiophene-2-carboxylic acid

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## An In-depth Technical Guide to 5-(4-Bromophenyl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**5-(4-Bromophenyl)thiophene-2-carboxylic acid** is a bifunctional organic compound that has garnered significant interest in the fields of materials science, organic synthesis, and pharmaceutical development. Its rigid, planar structure, consisting of a thiophene-2-carboxylic acid moiety linked to a bromophenyl group, imparts unique electronic and chemical properties. This document provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis, and a discussion of its current and potential applications.

### Chemical and Physical Properties

**5-(4-Bromophenyl)thiophene-2-carboxylic acid** is typically an off-white amorphous powder.

[1] Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	40133-13-9	[2]
Molecular Formula	C <sub>11</sub> H <sub>7</sub> BrO <sub>2</sub> S	[1]
Molecular Weight	283.14 g/mol	[1]
Melting Point	256-262 °C	[1]
Appearance	Off-white amorphous powder	[1]
Purity	≥ 98% (HPLC)	[1]
Storage Conditions	Store at 0-8°C	[1]
Solubility	Data not available. Expected to be soluble in polar organic solvents like DMSO and DMF.	
pKa	Data not available. The pKa is expected to be similar to that of benzoic acid (around 4.2) but influenced by the electron-withdrawing nature of the thiophene and bromophenyl groups.	

## Spectral Data (Predicted)

While experimental spectra for **5-(4-Bromophenyl)thiophene-2-carboxylic acid** are not readily available in the searched literature, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the thiophene and phenyl rings, as well as a characteristic downfield signal for the carboxylic acid proton.

- Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10.0 and 13.2 ppm.
- Aromatic Protons (Thiophene and Phenyl Rings): Multiple signals are expected in the aromatic region (approximately 7.0-8.5 ppm). The protons on the thiophene ring will appear as doublets, and the protons on the bromophenyl ring will also appear as doublets due to para-substitution.

## <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will display signals for each unique carbon atom in the molecule.

- Carbonyl Carbon (-COOH): A signal is expected in the range of 170-185 ppm.
- Aromatic Carbons: Signals for the carbon atoms in the thiophene and phenyl rings are anticipated between 125 and 150 ppm. The carbon attached to the bromine atom will be shifted due to the halogen's electronic effect.

## FTIR Spectroscopy

The infrared spectrum will be characterized by the vibrational modes of the carboxylic acid and the aromatic rings.

- O-H Stretch (Carboxylic Acid): A very broad band is expected from 2500 to 3300 cm<sup>-1</sup>.[\[3\]](#)[\[4\]](#)
- C=O Stretch (Carbonyl): A strong, sharp absorption should appear between 1690 and 1760 cm<sup>-1</sup>.[\[3\]](#)[\[4\]](#)
- C-O Stretch: A band is anticipated in the 1210-1320 cm<sup>-1</sup> region.[\[3\]](#)[\[4\]](#)
- Aromatic C-H Stretch: Signals will likely be observed just above 3000 cm<sup>-1</sup>.
- Aromatic C=C Stretch: Multiple bands are expected in the 1400-1600 cm<sup>-1</sup> region.
- C-Br Stretch: A signal for the carbon-bromine bond is expected in the fingerprint region, typically between 515 and 690 cm<sup>-1</sup>.[\[3\]](#)

## Experimental Protocols: Synthesis

The primary synthetic route to **5-(4-Bromophenyl)thiophene-2-carboxylic acid** and its derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between a thiophene derivative and an arylboronic acid.

## General Suzuki-Miyaura Coupling Protocol

This protocol is a representative method for the synthesis of 5-arylthiophene-2-carboxylic acids.

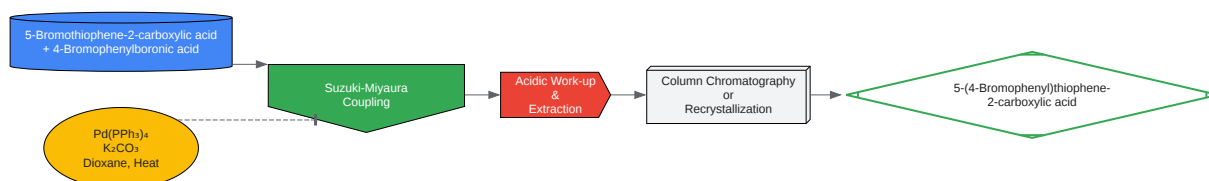
Reactants:

- 5-Bromothiophene-2-carboxylic acid
- 4-Bromophenylboronic acid
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>])
- Base (e.g., Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or Potassium phosphate (K<sub>3</sub>PO<sub>4</sub>))
- Solvent (e.g., 1,4-Dioxane, Toluene, or Dimethylformamide (DMF))

Procedure:

- **Reaction Setup:** To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromothiophene-2-carboxylic acid (1 equivalent), 4-bromophenylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
- **Solvent Addition:** Add the degassed solvent to the flask.
- **Reaction:** Heat the reaction mixture to a temperature between 80-100°C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with an aqueous acid solution (e.g., 1M HCl) to a pH of 2-3.
- **Extraction:** Extract the aqueous layer with an organic solvent such as ethyl acetate.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel or by recrystallization to yield **5-(4-Bromophenyl)thiophene-2-carboxylic acid**.



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*A generalized workflow for the Suzuki-Miyaura synthesis.*

## Reactivity and Applications

The chemical reactivity of **5-(4-Bromophenyl)thiophene-2-carboxylic acid** is dictated by its three main functional components: the thiophene ring, the carboxylic acid group, and the bromophenyl moiety. This unique combination makes it a valuable building block in several areas of research and development.

## Organic Synthesis

As a versatile building block, this compound serves as a precursor for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.<sup>[1]</sup> The carboxylic acid can be converted into a variety of derivatives such as esters, amides, and acid chlorides. The bromine atom on the phenyl ring can participate in further cross-coupling reactions, allowing for the introduction of additional functional groups.

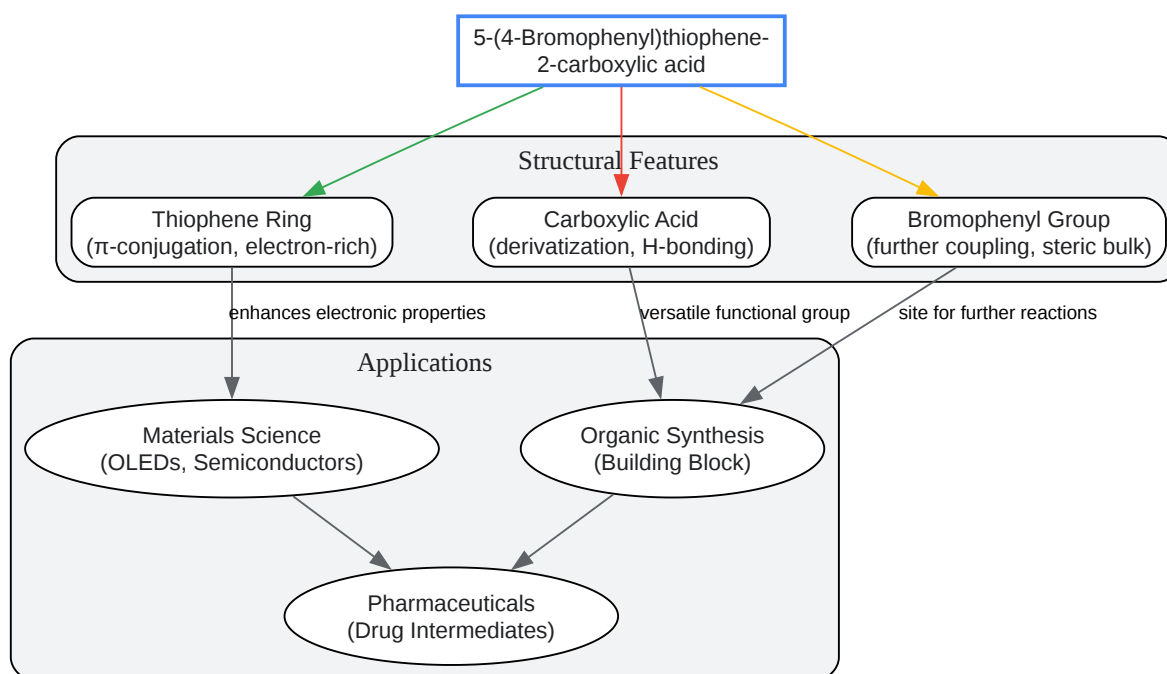
## Materials Science

The extended  $\pi$ -conjugated system of **5-(4-Bromophenyl)thiophene-2-carboxylic acid** makes it a promising candidate for applications in organic electronics.

- Organic Electronics: It is utilized in the development of organic semiconductors, which are crucial for creating flexible electronic devices.[1]
- OLEDs and Photovoltaics: This compound is used in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and organic photovoltaic devices, where it can enhance charge transport and improve device efficiency.[1]

## Pharmaceutical Research

Thiophene-containing compounds are known to exhibit a wide range of biological activities. While specific biological data for **5-(4-Bromophenyl)thiophene-2-carboxylic acid** is limited in the public domain, its structural motifs are present in various pharmacologically active molecules. It serves as an important intermediate in the synthesis of potential new drug candidates.



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*Relationship between structural features and applications.*

## Safety and Handling

Standard laboratory safety precautions should be observed when handling **5-(4-Bromophenyl)thiophene-2-carboxylic acid**. This includes wearing personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For specific handling and disposal guidelines, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**5-(4-Bromophenyl)thiophene-2-carboxylic acid** is a compound with significant potential, primarily driven by its unique structural and electronic properties. Its role as a versatile building block in organic synthesis allows for the creation of novel materials and complex molecules with applications in cutting-edge technologies like organic electronics and in the development of new pharmaceutical agents. Further research into its biological activities and material properties is likely to uncover new and valuable applications for this compound.

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